Tetrachrome stain
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Overview
Description
Tetrachrome stain is a histological staining method used to differentiate various cellular components in tissue sections. It is particularly useful in visualizing cellular structures and distinguishing between different types of tissues. This stain is commonly used in medical and biological research to study tissue morphology and pathology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetrachrome stain involves a series of steps to ensure the proper fixation, dehydration, and staining of tissue samples. The process typically includes:
Fixation: Tissue specimens are fixed in a 10% neutral-buffered formalin solution to preserve their structure.
Dehydration: The fixed tissues are dehydrated using graded ethanol solutions, followed by optional clearing in xylene.
Embedding: The dehydrated tissues are infiltrated and embedded in polymethyl methacrylate (methyl methacrylate).
Sectioning: The embedded tissues are sectioned into thin slices, usually 4–10 micrometers thick.
Staining: The sections are stained using this compound, which involves multiple dyes to achieve the desired contrast.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the required dyes and reagents. The process includes:
Synthesis of Dyes: The dyes used in this compound are synthesized through chemical reactions involving aromatic compounds and various functional groups.
Formulation: The synthesized dyes are formulated into staining solutions with precise concentrations to ensure consistent staining results.
Quality Control: The final staining solutions undergo rigorous quality control to ensure their effectiveness and reproducibility in histological applications.
Chemical Reactions Analysis
Types of Reactions: Tetrachrome stain undergoes several chemical reactions during the staining process, including:
Oxidation: Some dyes in the stain may undergo oxidation reactions, leading to changes in their color and binding properties.
Reduction: Reduction reactions can also occur, affecting the staining intensity and specificity.
Substitution: Substitution reactions may take place, where functional groups in the dyes interact with tissue components.
Common Reagents and Conditions:
Formaldehyde: Used for tissue fixation.
Ethanol: Used for dehydration.
Xylene: Optional clearing agent.
Polymethyl Methacrylate: Embedding medium.
Dyes: Various dyes are used in the staining process, including hematoxylin, eosin, and others.
Major Products Formed: The major products formed during the staining process are the stained tissue sections, which exhibit distinct colors for different cellular components, allowing for detailed morphological analysis.
Scientific Research Applications
Tetrachrome stain has a wide range of scientific research applications, including:
Histology: Used to study tissue morphology and pathology in medical and biological research.
Bone Research: Employed in the analysis of mineralized bone specimens to visualize cellular and tissue structures.
Cancer Research: Utilized in the diagnosis and study of various cancers, including pituitary adenomas.
Developmental Biology: Applied in the study of embryonic development and tissue differentiation.
Neuroscience: Used to examine neural tissues and identify different cell types in the brain.
Mechanism of Action
Tetrachrome stain can be compared with other similar histological stains, such as:
Hematoxylin and Eosin (H&E) Stain: A widely used stain that provides excellent contrast for general tissue morphology.
Masson’s Trichrome Stain: Differentiates between muscle, collagen, and fibrin, commonly used in liver and muscle biopsies.
Gömöri Trichrome Stain: Used to distinguish muscle fibers from collagen fibers in muscle biopsies.
Uniqueness of this compound: this compound is unique in its ability to provide detailed visualization of cellular structures and differentiate between various tissue types. Its multi-dye approach allows for a comprehensive analysis of tissue morphology, making it a valuable tool in histological research.
Comparison with Similar Compounds
- Hematoxylin and Eosin (H&E) Stain
- Masson’s Trichrome Stain
- Gömöri Trichrome Stain
- Alizarin Red S Stain
- Safranin O Stain
Tetrachrome stain remains an essential tool in histological research, offering detailed insights into tissue structure and pathology. Its versatility and effectiveness make it a preferred choice for researchers and pathologists alike.
Biological Activity
Tetrachrome stain, particularly in its various forms like Herlant's Tetrachrome and the modified tetrachrome method, has shown significant utility in histological applications, especially in the diagnosis of various pathologies. This article reviews the biological activity and applications of tetrachrome stains based on diverse research findings, including case studies, comparative analyses, and technical advancements.
Overview of Tetrachrome Staining Techniques
Tetrachrome staining methods are designed to differentiate between various tissue components by employing multiple dyes that bind to specific cellular structures. The most notable types include:
- Herlant's this compound (HTCS) : Primarily used for identifying different types of pituitary adenomas.
- Modified Tetrachrome Method : Commonly used for visualizing osteoid and mineralized bone in histological sections.
1. Herlant's Tetrachrome Staining
Herlant's this compound is particularly beneficial in the diagnosis of pituitary adenomas. The staining method allows for the differentiation of hormone-secreting cells based on their color reactions:
- Growth Hormone (GH) Cells : Orange
- Prolactin (PRL) Cells : Red-violet
- Adrenocorticotropic Hormone (ACTH) Cells : Dark blue
- Thyroid Stimulating Hormone (TSH) Cells : Light blue
This method not only enhances the morphological assessment but also reduces costs compared to immunohistochemistry (IHC), making it a valuable tool in settings with limited resources .
2. Modified Tetrachrome Method for Bone Analysis
The modified tetrachrome method has been developed to assess osteoid tissue and mineralization effectively. Key findings from studies using this method include:
- Osteoid Tissue : Deep blue staining indicates areas of osteoid formation.
- Mineralized Bone : Stained red, allowing clear differentiation from osteoid.
- Defectively Mineralized Bone : Pale blue or pink staining highlights areas of concern, facilitating the diagnosis of conditions such as osteomalacia .
Case Study 1: Pituitary Adenomas
In a study involving autopsy samples from patients with diagnosed pituitary adenomas, HTCS was utilized to categorize the adenomas based on hormonal activity. The results demonstrated a high correlation between staining patterns and clinical presentations, affirming the method's diagnostic reliability .
Case Study 2: Osteomalacia Diagnosis
A clinical case involving a patient with suspected osteomalacia was assessed using the modified tetrachrome method. The staining revealed distinct patterns that facilitated the diagnosis without requiring undecalcified sections, highlighting its effectiveness in routine histology labs .
Comparative Effectiveness of Tetrachrome Stains
A comparative analysis was conducted to evaluate the effectiveness of tetrachromic VOF stain against traditional methods like Hematoxylin and Eosin (H&E) and Masson's trichrome. The findings indicated that tetrachromic stains provided superior differentiation in complex tissue structures, particularly in cases involving fibrosis and inflammation .
Staining Technique | Advantages | Limitations |
---|---|---|
Herlant's Tetrachrome | Cost-effective; good for functional diagnosis | Requires technical expertise |
Modified Tetrachrome | Clear differentiation of bone types | May not be suitable for all tissue types |
Traditional H&E | Widely used; general-purpose | Less specific for certain conditions |
Properties
IUPAC Name |
disodium;(7-aminophenothiazin-3-ylidene)-dimethylazanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S.C14H13N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;;;;/h1-6,25-26H;5-10H,1-4H3;3-8,15H,1-2H3;2*1H;;/q;+1;;;;2*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNPMYIXFLCHOU-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38Br4Cl2N6Na2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81142-52-1 |
Source
|
Record name | Tetrachrome stain (macneal) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081142521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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